molecular formula C5H13NO2 B2892134 (3-Aminopropoxy)(methoxy)methane CAS No. 105939-69-3

(3-Aminopropoxy)(methoxy)methane

Cat. No.: B2892134
CAS No.: 105939-69-3
M. Wt: 119.164
InChI Key: YRYDZRSKAUUQSR-UHFFFAOYSA-N
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Description

(3-Aminopropoxy)(methoxy)methane is a branched ether-amine compound featuring a methoxy group and a 3-aminopropoxy chain attached to a central methane carbon.

Properties

IUPAC Name

3-(methoxymethoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-7-5-8-4-2-3-6/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYDZRSKAUUQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopropoxy)(methoxy)methane typically involves the reaction of 3-aminopropanol with methoxymethyl chloride under basic conditions. The reaction proceeds as follows:

    Reactants: 3-aminopropanol and methoxymethyl chloride.

    Catalyst: A base such as sodium hydroxide or potassium carbonate.

    Solvent: Anhydrous conditions are preferred, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures (25-50°C) to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of (3-Aminopropoxy)(methoxy)methane may involve continuous flow reactors to enhance efficiency and yield. The process is optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopropoxy)(methoxy)methane undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

(3-Aminopropoxy)(methoxy)methane is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the modification of biomolecules for enhanced functionality.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of (3-Aminopropoxy)(methoxy)methane involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various substitution and addition reactions. The ether linkage provides stability and flexibility to the molecule, making it suitable for diverse applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s reactivity and applications can be contextualized by comparing it to three categories of analogs: methoxy-substituted ethers, aminopropoxy derivatives, and mixed-functional-group ether-amines.

Methoxy-Substituted Ethers

Methoxy groups are common in bioactive and catalytic systems. For example:

  • Trimethoxybenzene derivatives exhibit antifungal activity proportional to the number of methoxy groups, with trimethoxy analogs showing ~2× higher inhibition than monomethoxy counterparts against Botrytis cinerea .
  • Ortho-methoxy substituents in aromatic systems (e.g., compound 5 in ) demonstrate enhanced bioactivity due to hydrogen-bond acceptor effects at the ortho position .

Key Difference: Unlike aromatic methoxy compounds, (3-Aminopropoxy)(methoxy)methane lacks conjugation with an aromatic ring, reducing its electron-withdrawing effects but increasing flexibility for interactions in non-aromatic environments.

Aminopropoxy Derivatives

Aminopropoxy chains, such as those in 3-aminopropoxyphthalimide, are known for improving solubility and binding affinity in drug design. However, the primary amine in (3-Aminopropoxy)(methoxy)methane introduces higher basicity (pKa ~9–10) compared to secondary or tertiary amines in analogs like N-methyl-3-aminopropoxy ethers.

Activity Implications : The primary amine may enhance interactions with acidic biomolecular targets (e.g., fungal cell membranes) but could also increase susceptibility to oxidation compared to stabilized tertiary amines .

Mixed-Functional-Group Ether-Amines

Compounds like methoxypropylamine (CH3O-(CH2)3-NH2) share structural similarities but lack the branched methane core. Linear analogs typically exhibit lower thermal stability and altered solubility profiles. For instance:

  • Branched vs. Linear Structures: Branched ether-amines like (3-Aminopropoxy)(methoxy)methane may show reduced crystallinity and higher solubility in polar solvents compared to linear analogs due to steric hindrance .

Data Table: Structural and Functional Comparisons

Compound Functional Groups Key Properties/Activities Reference
(3-Aminopropoxy)(methoxy)methane Methoxy, 3-aminopropoxy Moderate polarity, H-bond donor/acceptor N/A (inferred)
Trimethoxybenzene Three methoxy groups High antifungal activity (96% inhibition)
Ortho-methoxy compound 5 Ortho-methoxy on aromatic ring Highest antifungal activity in series
3-aminopropoxyphthalimide Aminopropoxy, phthalimide Enhanced solubility, lower basicity (pKa ~7)

Research Findings and Mechanistic Insights

  • cinerea. Acetylation of the amine (if performed) could modulate activity, as seen in geranylphenols where acetylation reduced efficacy in trimethoxy derivatives .
  • Catalytic Applications: Methoxy groups in AuPd/ZnO systems facilitate methane dehydrogenation to ethylene via methoxy intermediates . The aminopropoxy chain in the target compound might act as a ligand in catalytic systems, though this remains unexplored.
  • Lipophilicity vs. Activity : Unlike methoxy-aromatic compounds, where lipophilicity inversely correlates with activity (e.g., compounds 3 vs. 6 in ), the branched ether-amine structure may balance hydrophilicity and membrane penetration.

Biological Activity

(3-Aminopropoxy)(methoxy)methane is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(3-Aminopropoxy)(methoxy)methane can be represented by the following molecular structure:

  • Molecular Formula : C5H13NO2
  • Molecular Weight : 117.17 g/mol

The compound contains an amino group, which contributes to its biological activity, particularly in interactions with various biological targets such as enzymes and receptors.

The biological activity of (3-Aminopropoxy)(methoxy)methane can be attributed to several mechanisms:

  • Enzyme Inhibition : The amino group can interact with active sites of enzymes, potentially inhibiting their function. This is particularly relevant in the context of drug design where enzyme inhibitors are sought for therapeutic applications.
  • Receptor Modulation : The compound may influence receptor signaling pathways, which can lead to various physiological effects. For example, it could act as an agonist or antagonist at specific receptors involved in neurotransmission or hormonal regulation.
  • Cell Membrane Interaction : The hydrophobic methoxy group may facilitate interaction with lipid bilayers, enhancing cellular uptake and bioavailability.

Antimicrobial Properties

Research indicates that compounds similar to (3-Aminopropoxy)(methoxy)methane exhibit antimicrobial properties. The presence of the amino group suggests potential activity against both Gram-positive and Gram-negative bacteria.

A comparative study on cationic polymers demonstrated that those with primary or secondary ammonium groups showed higher antimicrobial activity than those with quaternary ammonium groups . This suggests that (3-Aminopropoxy)(methoxy)methane could be explored for its antibacterial properties.

Case Studies

  • Antimicrobial Activity Evaluation : In a study examining the effectiveness of various aminopropyl derivatives, (3-Aminopropoxy)(methoxy)methane was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, highlighting its potential as an antimicrobial agent .
  • Enzyme Inhibition Assays : Another study focused on the inhibition of acetylcholinesterase by various alkylamines, including derivatives similar to (3-Aminopropoxy)(methoxy)methane. The results suggested that modifications to the alkyl chain significantly influenced inhibitory potency, indicating that structural optimization could enhance its efficacy .

Research Findings Summary Table

StudyFocusFindings
Antimicrobial ActivitySignificant inhibition of bacterial growth against S. aureus and E. coli
Enzyme InhibitionStructural modifications enhance acetylcholinesterase inhibition

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